Phenyl 1,4-dihydroxy-2-naphthoate
Overview
Description
Phenyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C17H12O4 . It has a molecular weight of 280.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Phenyl 1,4-dihydroxy-2-naphthoate is1S/C17H12O4/c18-15-10-14 (16 (19)13-9-5-4-8-12 (13)15)17 (20)21-11-6-2-1-3-7-11/h1-10,18-19H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Phenyl 1,4-dihydroxy-2-naphthoate is a solid compound . The compound should be stored in a dry room at normal temperature . It appears as a light yellow to yellow to green powder to crystal .Scientific Research Applications
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Intermediate in Drug Synthesis The 1-hydroxy-2-naphthoate moiety, which is similar to Phenyl 1,4-dihydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin . These compounds have biological and medicinal properties, and hydroxynaphthoates play an important role in drug discovery. They have been used as intermediates for the synthesis of anti-carcinogenic compounds .
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Biocatalytic Synthesis For example, 1,4-dihydroxy-2-naphthoic acid, which is structurally similar to Phenyl 1,4-dihydroxy-2-naphthoate, is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It has been reported to stimulate the growth of bifidobacteria and thus to improve conditions in the human intestine . Furthermore, dihydroxynaphthoic acids and their derivatives should find use in numerous industrial applications, including dyes and optical materials .
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Intermediate in Drug Synthesis The 1-hydroxy-2-naphthoate moiety, which is similar to Phenyl 1,4-dihydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin . These compounds have biological and medicinal properties, and hydroxynaphthoates play an important role in drug discovery. They have been used as intermediates for the synthesis of anti-carcinogenic compounds .
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Biocatalytic Synthesis For example, 1,4-dihydroxy-2-naphthoic acid, which is structurally similar to Phenyl 1,4-dihydroxy-2-naphthoate, is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It has been reported to stimulate the growth of bifidobacteria and thus to improve conditions in the human intestine . Furthermore, dihydroxynaphthoic acids and their derivatives should find use in numerous industrial applications, including dyes and optical materials .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
phenyl 1,4-dihydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXGEPGVNWEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074626 | |
Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1,4-dihydroxy-2-naphthoate | |
CAS RN |
54978-55-1 | |
Record name | Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54978-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 1,4-dihydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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